2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
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Overview
Description
2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is an organic compound with the molecular formula C9H19NOS. It is a significant intermediate used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide typically involves the condensation of 2-methyl-2-propanesulfinamide with an appropriate aldehyde or ketone. For instance, it can be prepared via copper-mediated condensation with cyclohexane carboxaldehyde . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form sulfinyl imines.
Substitution Reactions: It can participate in substitution reactions to form important pharmaceutical building blocks, such as 4-benzyl-4-aminopiperidine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Scientific Research Applications
2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active ingredients.
Agrochemicals: The compound is employed in the synthesis of agrochemical products.
Dyestuffs: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide involves its ability to form stable intermediates through condensation reactions. These intermediates can then undergo further transformations to yield desired products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide can be compared with similar compounds such as:
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: This compound has a similar structure but differs in the substituent on the nitrogen atom.
2-Methyl-2-propanesulfinamide: This compound is a precursor in the synthesis of this compound and is used in similar applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in multiple fields.
Properties
IUPAC Name |
2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYKYUUGTHUYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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